molecular formula C8H8N2 B1267100 2-Amino-6-methylbenzonitrile CAS No. 56043-01-7

2-Amino-6-methylbenzonitrile

Cat. No. B1267100
CAS RN: 56043-01-7
M. Wt: 132.16 g/mol
InChI Key: PKOMYWHVCYHAHW-UHFFFAOYSA-N
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Patent
US05616718

Procedure details

This compound was prepared in a manner analogous to that of Step E of Example 1, using 10.0 grams (0.076 mole) of 2-amino-6-methylbenzonitrile (prepared as in Example 1, Step B), and 10.0 grams (0.087 mole) of chloroformamidine hydrochloride in 40 mL of 2-methoxyethyl ether, yielding 11.5 grams of 2,4-diamino-5-methylquinazoline. The NMR spectrum was consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]#[N:5].Cl.Cl[C:13]([NH2:15])=[NH:14]>COCCOCCOC>[NH2:15][C:13]1[N:14]=[C:4]([NH2:5])[C:3]2[C:2](=[CH:9][CH:8]=[CH:7][C:6]=2[CH3:10])[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C#N)C(=CC=C1)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
Cl.ClC(=N)N
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in a manner analogous to that of Step E of Example 1

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=CC(=C2C(=N1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.